

An In-depth Technical Guide to (S)-Bexicaserin: Chemical Structure and Properties

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Compound of Interest

Compound Name: (S)-Bexicaserin

Cat. No.: B12379947

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Introduction

(S)-Bexicaserin, also known as LP352, is a potent and selective serotonin 5-HT_{2C} receptor agonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.^{[1][2]} Its high selectivity for the 5-HT_{2C} receptor over other serotonin receptor subtypes, particularly 5-HT_{2A} and 5-HT_{2B}, is a key characteristic that potentially minimizes the risk of adverse effects such as hallucinations and cardiac valvulopathy, which have been associated with less selective serotonergic agents.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **(S)-Bexicaserin**.

Chemical Structure and Identifiers

(S)-Bexicaserin is a tricyclic diazepine derivative. Its chemical structure and identifiers are summarized in the table below.

Identifier	Value
IUPAC Name	(7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro-[3][4]diazepino[6,7,1-hi]indole-8-carboxamide
CAS Number	2035818-21-2
Molecular Formula	C ₁₅ H ₁₉ F ₂ N ₃ O
Molecular Weight	295.33 g/mol
SMILES String	<chem>C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F</chem>
InChI Key	KGOOOHQKLRUVSF-VIFPVBQESA-N

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **(S)-Bexicaserin** is provided in the tables below.

Table 3.1: Physicochemical Properties

Property	Value	Source
pKa	8.4	
Solubility	DMSO: 50 mg/mL (169.30 mM)	
	In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL	

Table 3.2: Pharmacological Properties

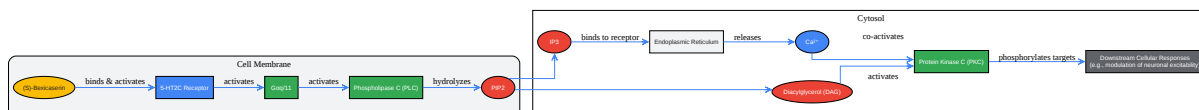
Property	Value	Source
Mechanism of Action	Selective 5-HT2C receptor agonist	
Binding Affinity (Ki) for human 5-HT2C Receptor	44 nM	
Functional Agonist Activity (EC50)	~3 nM	
Selectivity	>227-fold selective for 5-HT2C over 5-HT2A and 5-HT2B receptors	

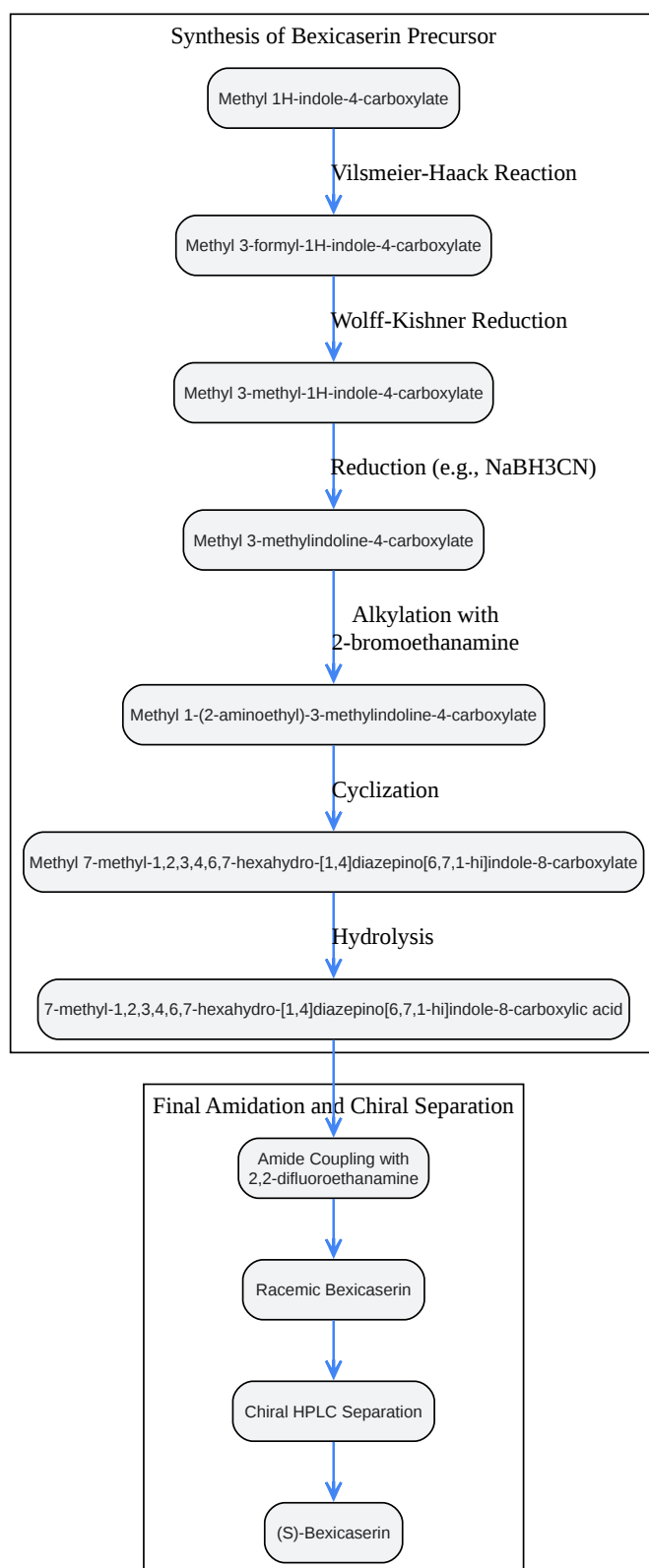
Table 3.3: Pharmacokinetic Properties (Human)

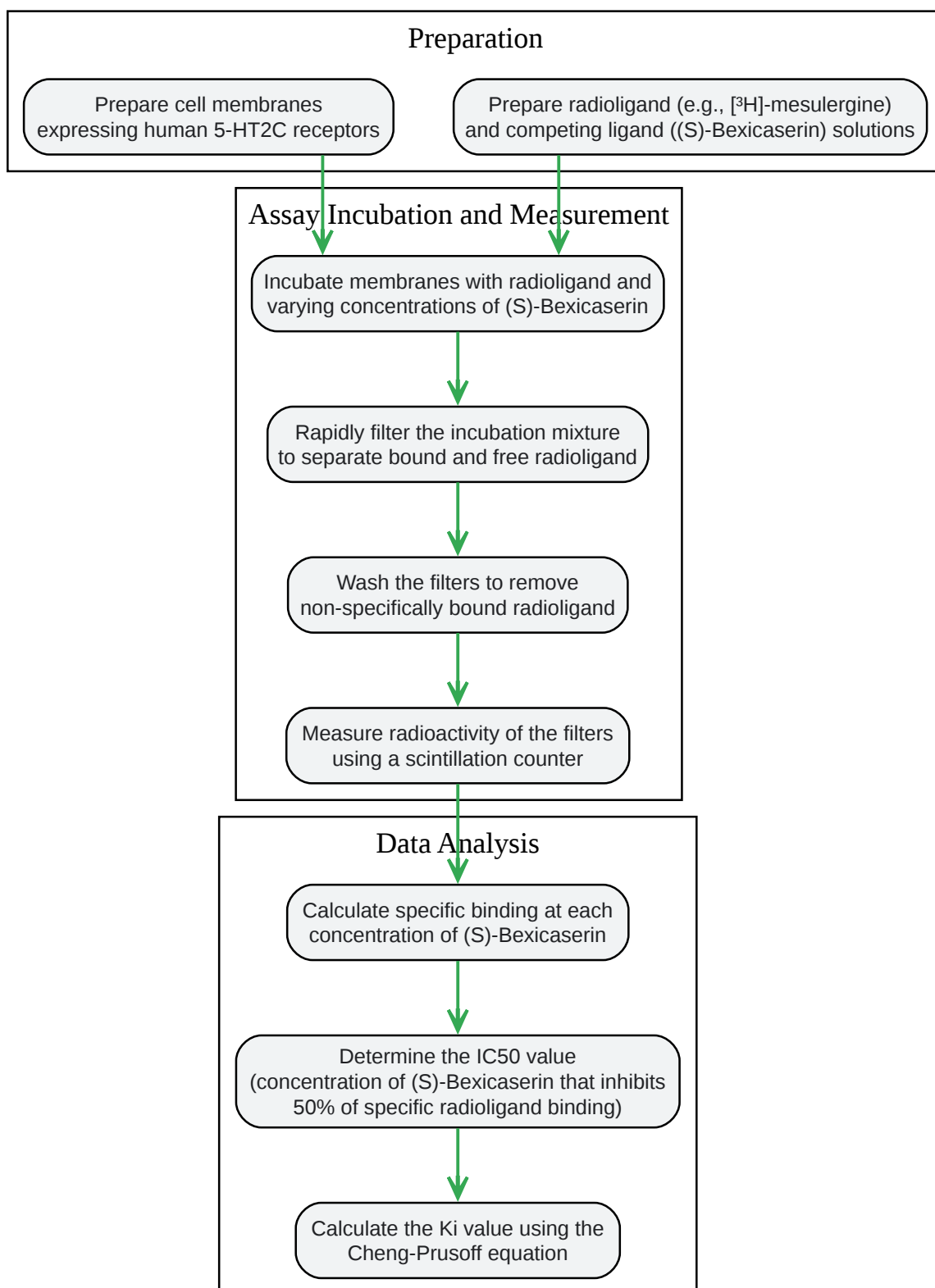
Property	Value	Source
Time to Maximum Concentration (Tmax)	1.02 - 1.54 hours	
Terminal Elimination Half-life	5 - 7 hours	

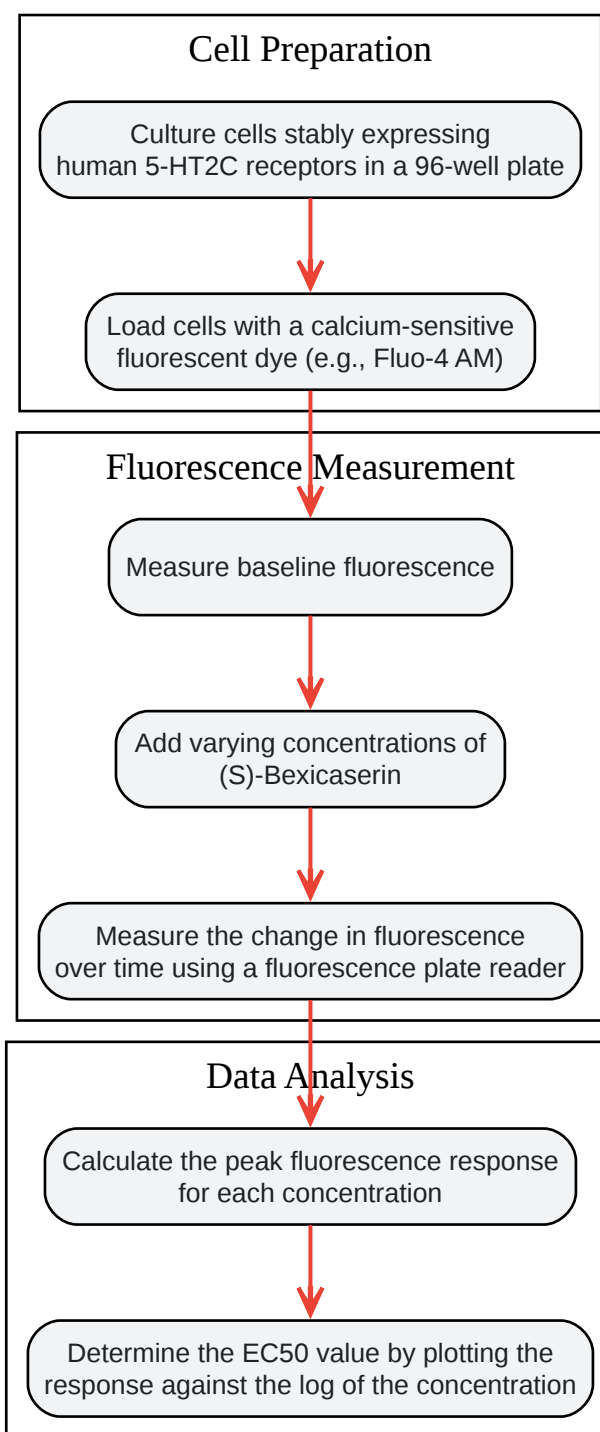
Signaling Pathway

(S)-Bexicaserin exerts its effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein pathway.









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